molecular formula C8H15NO2 B12082711 N-Acetyl-L-Valine-15N

N-Acetyl-L-Valine-15N

Cat. No.: B12082711
M. Wt: 158.20 g/mol
InChI Key: LWLMDAHVAJIJAT-DMSOPOIOSA-N
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Description

N-Acetyl-L-Valine-15N is a labeled amino acid derivative where the nitrogen atom is isotopically enriched with nitrogen-15. This compound is a variant of N-Acetyl-L-Valine, an N-acyl-alpha amino acid. The isotopic labeling with nitrogen-15 makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-Valine-15N typically involves the acetylation of L-Valine-15N. The process begins with L-Valine-15N, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical instruments to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-Valine-15N undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-Acetyl-L-Valine-15N has a wide range of applications in scientific research:

    Chemistry: It is used in NMR spectroscopy to study molecular structures and dynamics due to the nitrogen-15 isotope’s favorable NMR properties.

    Biology: The compound is used in metabolic studies to trace nitrogen pathways and understand amino acid metabolism.

    Medicine: It is employed in drug development and pharmacokinetic studies to investigate the behavior of nitrogen-containing compounds in biological systems.

    Industry: this compound is used in the production of labeled peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of N-Acetyl-L-Valine-15N is primarily related to its role as a labeled amino acid. In NMR spectroscopy, the nitrogen-15 isotope provides enhanced sensitivity and resolution, allowing for detailed analysis of molecular structures and interactions. The compound interacts with molecular targets through its amino and carboxyl groups, participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-Valine: The unlabeled version of the compound, used in similar applications but without the benefits of isotopic labeling.

    N-Acetyl-D-Valine: The D-isomer of the compound, which has different stereochemistry and may exhibit different biological activities.

    L-Valine-15N: The non-acetylated version of the compound, used in studies focusing on the amino acid itself.

Uniqueness

N-Acetyl-L-Valine-15N is unique due to its isotopic labeling with nitrogen-15, which provides significant advantages in NMR spectroscopy and other analytical techniques. This labeling allows for more precise and detailed studies of molecular structures and dynamics, making it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

158.20 g/mol

IUPAC Name

N-[(3S)-2-hydroxy-4-methylpent-1-en-3-yl]acetamide

InChI

InChI=1S/C8H15NO2/c1-5(2)8(6(3)10)9-7(4)11/h5,8,10H,3H2,1-2,4H3,(H,9,11)/t8-/m0/s1/i9+1

InChI Key

LWLMDAHVAJIJAT-DMSOPOIOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=C)O)[15NH]C(=O)C

Canonical SMILES

CC(C)C(C(=C)O)NC(=O)C

Origin of Product

United States

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